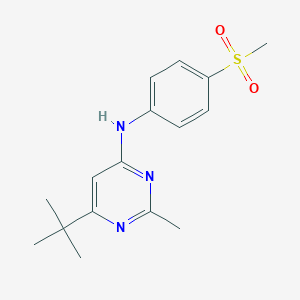![molecular formula C16H26N4O2S B6434958 4-tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-methylpyrimidine CAS No. 2549000-56-6](/img/structure/B6434958.png)
4-tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-methylpyrimidine (4-tBu-6-CPSP) is a novel synthetic molecule that has recently been developed as a potential pharmaceutical agent. It is a pyrimidine-based compound that contains a tert-butyl group and a cyclopropanesulfonyl piperazin-1-yl moiety. This molecule has been studied for its potential therapeutic uses due to its unique structure and properties.
Scientific Research Applications
4-tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-methylpyrimidine has been studied for its potential applications in various scientific fields. It has been investigated for its potential use as a synthetic intermediate for the synthesis of other compounds. It has also been studied for its potential therapeutic uses in the treatment of cancer and other diseases. Additionally, 4-tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-methylpyrimidine has been used as a model compound to study the structure-activity relationships of pyrimidine-based compounds.
Mechanism of Action
The mechanism of action of 4-tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-methylpyrimidine is not yet fully understood. However, it is believed to interact with cell receptors and proteins in the body to produce its therapeutic effects. It has been shown to bind to certain proteins in the body, such as tyrosine kinase and cyclin-dependent kinase, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
4-tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-methylpyrimidine has been shown to have various biochemical and physiological effects in laboratory studies. It has been shown to inhibit the growth of cancer cells in vitro and to induce apoptosis in cancer cells. Additionally, it has been shown to inhibit the growth of bacteria and fungi, as well as to reduce inflammation.
Advantages and Limitations for Lab Experiments
4-tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-methylpyrimidine has several advantages for laboratory experiments. It is a relatively small molecule, making it easy to synthesize and handle. Additionally, its structure is well-defined, making it a useful tool for studying the structure-activity relationships of pyrimidine-based compounds. However, it is important to note that 4-tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-methylpyrimidine is a novel compound and its effects in vivo have not yet been fully studied.
Future Directions
There are several potential future directions for 4-tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-methylpyrimidine research. One potential direction is to investigate its potential use as a therapeutic agent in the treatment of cancer and other diseases. Additionally, further studies could be conducted to investigate the structure-activity relationships of pyrimidine-based compounds. Additionally, studies could be conducted to investigate the mechanism of action of 4-tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-methylpyrimidine and to further understand its biochemical and physiological effects. Finally, further studies could be conducted to investigate the potential side effects of 4-tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-methylpyrimidine in vivo.
Synthesis Methods
4-tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-methylpyrimidine can be synthesized using a palladium-catalyzed reaction between 4-tert-butyl-2-methylpyrimidine and 4-(cyclopropanesulfonyl)piperazin-1-yl bromide. This reaction requires a palladium catalyst, such as Pd(OAc)2, and a base, such as K2CO3 or Na2CO3, in an aqueous solution. The reaction is conducted at room temperature and the product is isolated by precipitation.
properties
IUPAC Name |
4-tert-butyl-6-(4-cyclopropylsulfonylpiperazin-1-yl)-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2S/c1-12-17-14(16(2,3)4)11-15(18-12)19-7-9-20(10-8-19)23(21,22)13-5-6-13/h11,13H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVNTCQSWJQPOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3CC3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-methylpyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B6434880.png)
![1-(2-methyl-1-{pyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)ethan-1-one](/img/structure/B6434890.png)
![4-tert-butyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B6434894.png)
![4-tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B6434901.png)

![4-tert-butyl-2-methyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine](/img/structure/B6434910.png)
![2-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B6434920.png)
![4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclopropyl-2-methylpyrimidine](/img/structure/B6434938.png)
![N-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide](/img/structure/B6434948.png)
![2-benzyl-4,4-difluoro-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B6434957.png)
![2-cyclopropyl-4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B6434962.png)
![N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methylacetamide](/img/structure/B6434970.png)
![N-methyl-N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}acetamide](/img/structure/B6434976.png)
![N-[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide](/img/structure/B6434981.png)